5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine is a chemical compound belonging to the oxadiazole family, characterized by its unique structure that includes an oxadiazole ring fused with an oxane (tetrahydropyran) ring. This compound has attracted attention due to its potential applications in medicinal chemistry, materials science, and industrial chemistry. The molecular formula of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine is C₈H₉N₃O₂, and its CAS number is 1340177-79-8. Its distinct properties make it a subject of interest for various scientific studies and applications.
The synthesis of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled reaction conditions. A common synthetic route includes:
In industrial settings, continuous flow synthesis techniques are employed to enhance production efficiency. These methods allow for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, leading to high yields and purities.
The molecular structure of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine features:
Key molecular data includes:
Property | Value |
---|---|
Molecular Formula | C₈H₉N₃O₂ |
Molecular Weight | 169.17 g/mol |
CAS Number | 1340177-79-8 |
The compound's structure can be visualized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into the functional groups present .
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine can undergo several chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives while substitution reactions can lead to diverse substituted oxadiazoles .
The mechanism of action for 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with biological targets at the molecular level. This compound may exert its effects by:
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine exhibits several notable physical and chemical properties:
Analyses such as NMR spectroscopy reveal characteristic peaks corresponding to different hydrogen environments within the molecule. For instance, protons on the oxadiazole ring show distinct chemical shifts indicative of their electronic environments .
5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine has several applications across various fields:
The versatility of this compound makes it a valuable target for ongoing scientific exploration aimed at discovering new therapeutic agents and materials with advanced functionalities .
1,3,4-Oxadiazoles are nitrogen-oxygen heterocycles characterized by a thermally stable aromatic ring that functions as a bioisostere for ester and carboxylic acid groups. This substitution enhances metabolic stability while preserving hydrogen-bonding capabilities critical for target engagement [5]. The synthesis typically proceeds through cyclodehydration of diacylhydrazides under mild conditions, as demonstrated in the preparation of 5-aryl-1,3,4-oxadiazol-2-amines (67–98% yield) followed by cyclization using p-toluenesulfonyl chloride and triethylamine (41–100% yields) [1].
The pharmacological versatility of this scaffold is evidenced by its presence in compounds spanning multiple therapeutic domains:
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Target | Exemplary Compound | Potency (IC~50~) | Therapeutic Implication |
---|---|---|---|
Acetylcholinesterase | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 12.8 µM | Alzheimer’s disease therapy |
α-Glucosidase | Oxindole-oxadiazole hybrid | 1.25 ± 0.05 µM | Diabetes management |
Bacterial pathogens | 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine | Zone of inhibition: 8–14 mm | Antimicrobial drug development |
Tubulin polymerization | 1,3,4-Oxadiazole-heterocycle hybrid 45i | 2.3 nM | Anticancer agents |
Molecular docking studies reveal that 1,3,4-oxadiazoles achieve target inhibition through diverse mechanisms: cholinesterase inhibition involves blocking the enzyme gorge entrance, while antimicrobial activity correlates with disruption of membrane integrity enzymes [1] [2]. The scaffold’s capacity for peripheral substitution enables fine-tuning of lipophilicity and electronic properties, directly influencing bioavailability and blood-brain barrier penetration—critical for CNS-targeted therapeutics [5].
The integration of oxane (tetrahydropyran) rings with 1,3,4-oxadiazoles creates hybrid architectures with enhanced three-dimensionality and balanced physiochemical properties. 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine exemplifies this approach, featuring a saturated six-membered oxygen heterocycle linked directly to the oxadiazole’s C5 position. This configuration introduces stereochemical complexity while improving aqueous solubility compared to purely aromatic analogs [4] [7].
Table 2: Structural and Physicochemical Profile of 5-(Oxan-4-yl)-1,3,4-oxadiazol-2-amine
Property | Value/Descriptor | Analytical Method | Significance |
---|---|---|---|
Molecular Formula | C~7~H~11~N~3~O~2~ | High-resolution MS | Molecular weight: 169.18 g/mol |
SMILES | C1COCCC1C2=NN=C(O2)N | Computational representation | Canonical structure encoding |
Hydrogen Bond Donors | 2 (amine group) | NMR spectroscopy | Target binding capacity |
Hydrogen Bond Acceptors | 4 (oxadiazole N/O, oxane O) | Molecular modeling | Solubility and membrane penetration |
Predicted LogP | 0.87 ± 0.30 | Chromatographic analysis | Balanced lipophilicity |
Topological Polar Surface Area | 78.3 Ų | Computational calculation | Cell permeability predictor |
The oxane component contributes significantly to the hybrid’s pharmacological profile:
Molecular docking simulations indicate that 5-(oxan-4-yl)-1,3,4-oxadiazol-2-amine adopts productive binding poses in enzyme active sites. The oxadiazole ring engages in π-π stacking with aromatic residues, while the oxane oxygen forms hydrogen bonds with catalytic amino acids. The primary amine at C2 serves as a hydrogen-bond donor critical for anchoring the molecule to biological targets [2] [7]. This binding versatility underpins the scaffold’s investigation across therapeutic areas, including CNS disorders (leveraging blood-brain barrier permeability) and metabolic diseases (targeting α-glucosidase) [6] [9].